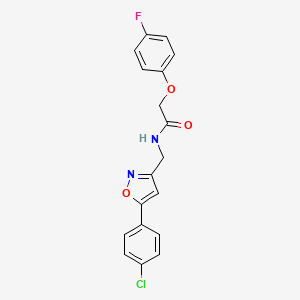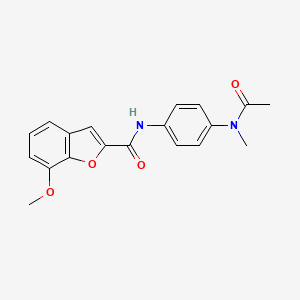
(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an amine derivative that contains a fluorobenzyl group and a morpholinyl-propyl group. Amines are derivatives of ammonia and can act as bases. The fluorobenzyl group is a benzyl group (a phenyl group attached to a CH2 group) with a fluorine atom attached, and the morpholinyl-propyl group is a propyl group (a three-carbon chain) attached to a morpholine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 4-fluorobenzyl alcohol, a related compound, is a liquid with a density of 1.156 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Antibacterial and Antifungal Applications : A study demonstrated the synthesis of derivatives of a compound structurally related to (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine, exhibiting moderate in vitro activities against various microorganisms (Patil et al., 2011).
Synthesis and Chemical Properties
- Spectroscopic Research : Research on a similar compound revealed insights into its absorption spectrum and its interaction with beta-cyclodextrin, showing its potential as a sensitive molecular probe (Tang et al., 2004).
- Synthesis Methods for Related Compounds : Various methods for synthesizing compounds related to this compound have been developed, highlighting the diverse chemical processes and reactions involved in the creation of such molecules (Kuznetsov et al., 2007).
Biological Activities and Inhibitory Potential
- α-Glucosidase Inhibitory Potential : A study synthesized derivatives and evaluated their α-glucosidase inhibitory potential, finding significant inhibitory effects with potential applications in diabetes treatment (Menteşe et al., 2020).
Structural and Molecular Interactions
- Structural Analysis : A compound closely related to this compound was structurally characterized, including analysis of its antiproliferative activity and molecular interactions (Prasad et al., 2018).
- Crystal Structure Analysis : The crystal structure of a related molecule was studied, providing insights into its molecular configuration and potential for biological activity, including antitumor effects (Hao et al., 2017).
Antibacterial and Antioxidant Activities
- Microbial and Antioxidant Screening : A study synthesized novel derivatives and screened them for antimicrobial and antioxidant activities, showing promising results compared to standard drugs (Patharia et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O/c15-14-4-2-13(3-5-14)12-16-6-1-7-17-8-10-18-11-9-17/h2-5,16H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOBGFHXRZIXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

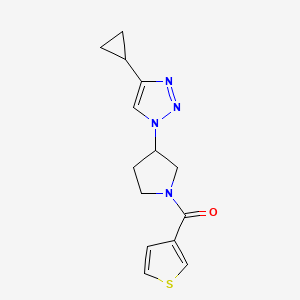
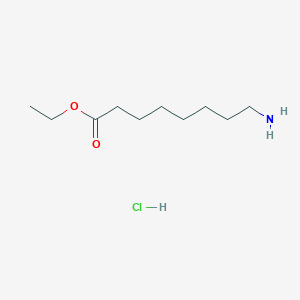
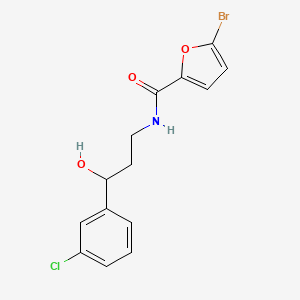
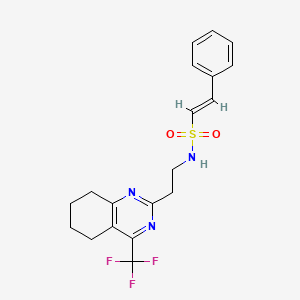
![N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2451799.png)

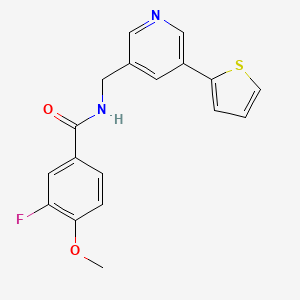
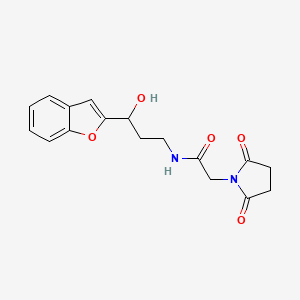
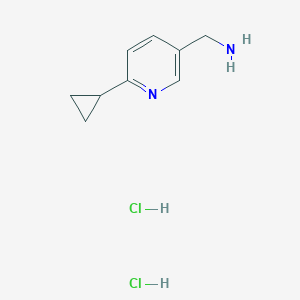
![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2451810.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)
